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molecular formula C11H15Cl2O3P B1306200 Diethyl (2,6-dichlorobenzyl)phosphonate CAS No. 63909-56-8

Diethyl (2,6-dichlorobenzyl)phosphonate

Cat. No. B1306200
M. Wt: 297.11 g/mol
InChI Key: WMVJGOZIAJRFLQ-UHFFFAOYSA-N
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Patent
US07141587B2

Procedure details

2,6-Dichlorobenzyl bromide (1.20 g, 5 mmol) was mixed with triethyl phosphite (1.66 g, 10 mmol) and heated at 150° C. for 2 h. The resulting mixture was then distilled at 160° C. under reduced pressure (10 mm Hg) to remove the excess triethyl phosphite. (2,6-Dichloro-benzyl)-phosphonic acid diethyl ester was obtained as a colorless liquid (1.46 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.33–7.28 (m, 2H), 7.15–7.07 (m, 1H), 4.14–4.02 (m, 4H), 3.60 (d, 2H, J=22.4 Hz), 1.27 (t, 6H, J=7.0 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH2:4]Br.[P:11]([O:18]CC)([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14]>>[CH2:13]([O:12][P:11]([CH2:4][C:3]1[C:2]([Cl:1])=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:10])(=[O:18])[O:15][CH2:16][CH3:17])[CH3:14]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(CBr)C(=CC=C1)Cl
Name
Quantity
1.66 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was then distilled at 160° C. under reduced pressure (10 mm Hg)
CUSTOM
Type
CUSTOM
Details
to remove the excess triethyl phosphite

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=C(C=CC=C1Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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